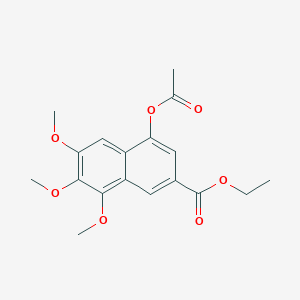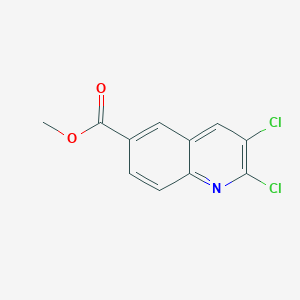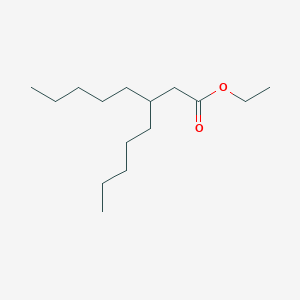
Ethyl 3-pentyloctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-pentyloctanoate, also known as octanoic acid, 3-pentyl-, ethyl ester, is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound has the molecular formula C15H30O2 and a molecular weight of 242.4 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 3-pentyloctanoate can be synthesized through the esterification reaction between octanoic acid and ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the equilibrium towards ester formation. The general reaction is as follows:
Octanoic acid+EthanolAcid CatalystEthyl 3-pentyloctanoate+Water
Industrial Production Methods: Industrial production of this compound often involves continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed to shift the equilibrium towards ester formation. This method ensures high yield and purity of the ester.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield octanoic acid and ethanol. Acidic hydrolysis is the reverse of esterification.
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohol and an acid or base catalyst.
Major Products:
Hydrolysis: Octanoic acid and ethanol.
Reduction: Primary alcohols.
Transesterification: Different esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-pentyloctanoate finds applications in various fields:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its role in biological systems and potential bioactive properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer industries
Wirkmechanismus
The mechanism of action of ethyl 3-pentyloctanoate involves its interaction with biological membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release octanoic acid and ethanol, which can then participate in various metabolic pathways. The molecular targets and pathways involved include lipid metabolism and energy production .
Vergleich Mit ähnlichen Verbindungen
Ethyl acetate: Commonly used as a solvent in laboratories and industries.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Ethyl propionate: Used in fragrances and as a solvent.
Uniqueness: Ethyl 3-pentyloctanoate is unique due to its specific structure, which imparts distinct physical and chemical properties. Its longer carbon chain compared to simpler esters like ethyl acetate and methyl butyrate results in different solubility, boiling point, and reactivity characteristics .
Eigenschaften
Molekularformel |
C15H30O2 |
|---|---|
Molekulargewicht |
242.40 g/mol |
IUPAC-Name |
ethyl 3-pentyloctanoate |
InChI |
InChI=1S/C15H30O2/c1-4-7-9-11-14(12-10-8-5-2)13-15(16)17-6-3/h14H,4-13H2,1-3H3 |
InChI-Schlüssel |
WKOLMZJPJFTUSC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CCCCC)CC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


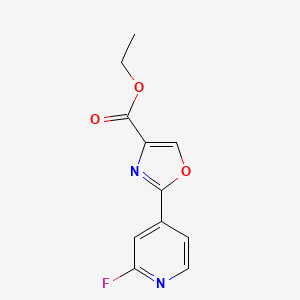
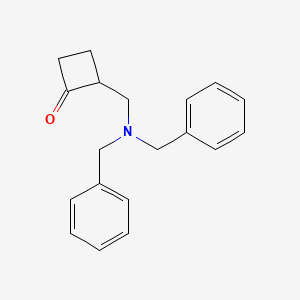
![2-(6-Aminobenzo[d]oxazol-5-yl)propan-2-ol](/img/structure/B13927578.png)
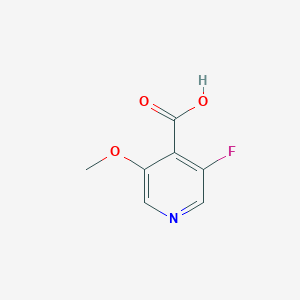
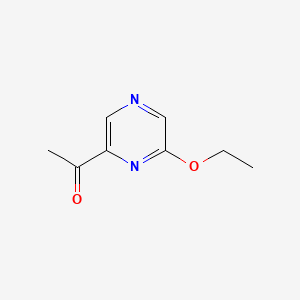
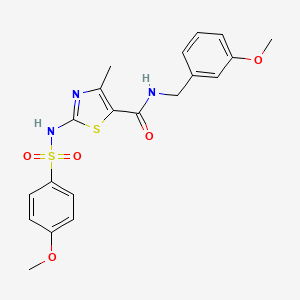
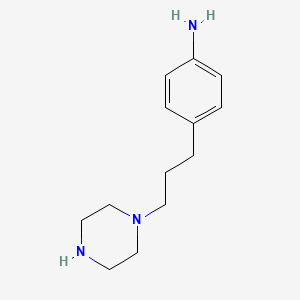

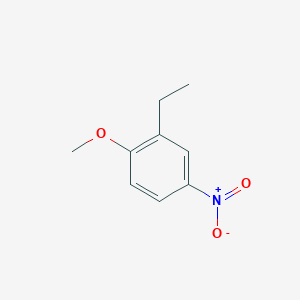
![Tert-butyl 4-[4-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13927616.png)

